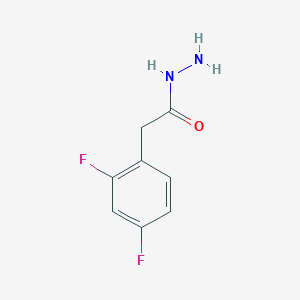

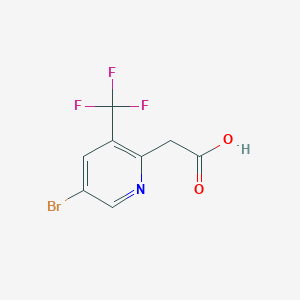

1-Boc-3-(aminomethyl)-3-ethylazetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-3-(aminomethyl)-3-ethylazetidine is an organic compound that belongs to the class of azetidines. It is a colorless liquid with a characteristic odor and a melting point of -5°C. It is soluble in water and organic solvents, and is used in various industrial and scientific applications. In the laboratory, it is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the synthesis of other compounds.

Applications De Recherche Scientifique

Pharmaceutical Intermediate Synthesis

1-Boc-3-(aminomethyl)-3-ethylazetidine: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of novel drugs due to its reactivity and the protection offered by the Boc group. This allows for selective reactions to occur at other sites of the molecule without affecting the amine functionality .

Development of Protease Inhibitors

The compound’s protected amine can be used to develop protease inhibitors, which are crucial in treating diseases like HIV and hepatitis C. By incorporating into peptide-like structures, it can mimic natural substrates of proteases, thereby inhibiting their function and slowing down the progression of diseases .

Peptidomimetics

Peptidomimetics are molecules that mimic the biological activity of peptides. “1-Boc-3-(aminomethyl)-3-ethylazetidine” can be utilized to create peptidomimetic structures that are more stable than natural peptides and can be used to disrupt protein-protein interactions involved in various diseases .

Chemical Biology Probes

In chemical biology, this compound can be used to synthesize probes to study biological systems. These probes can help in understanding enzyme mechanisms, mapping out biological pathways, and identifying potential drug targets .

Material Science

The Boc-protected amine functionality of “1-Boc-3-(aminomethyl)-3-ethylazetidine” is valuable in material science for the modification of surfaces. It can be used to introduce amine groups onto material surfaces, which can then be used for further functionalization or to alter surface properties .

Analytical Chemistry Methods

This compound can also play a role in analytical chemistry methods. It can be used as a standard or a reagent in chromatography and mass spectrometry to help identify or quantify other compounds, especially in complex biological samples .

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOUCAYFXZLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(aminomethyl)-3-ethylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)